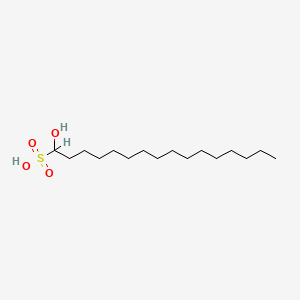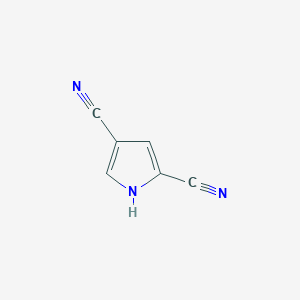
1H-Pyrrole-2,4-dicarbonitrile
Overview
Description
1H-Pyrrole-2,4-dicarbonitrile, also known as 2-cyanopyrrole, is a chemical compound with the molecular formula C5H4N2. It appears as a colorless to pale yellow transparent liquid. The compound is characterized by its two cyano (CN) functional groups attached to the pyrrole ring. Its systematic name is 1H-pyrrole-2-carbonitrile, and it has CAS Registry Number 4513-94-4 .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrole-2,4-dicarbonitrile consists of a pyrrole ring (a five-membered aromatic ring containing one nitrogen atom) with two cyano groups (-CN) attached at positions 2 and 4. The arrangement of atoms and bond angles can be further analyzed using spectroscopic techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography .
Physical And Chemical Properties Analysis
Scientific Research Applications
Structural Analysis and Synthesis
1H-Pyrrole-2,4-dicarbonitrile has been studied for its unique structural properties and its synthesis. The compound 1-oxo-1H-phenalene-2,3-dicarbonitrile, which is closely related to 1H-Pyrrole-2,4-dicarbonitrile, was thoroughly analyzed using NMR studies and X-ray diffraction, leading to a revised understanding of its structure. This research offers insight into the formation of heterocyclic scaffolds involving compounds like 1H-Pyrrole-2,4-dicarbonitrile (Lenk et al., 2014).
Chemical Transformations
1H-Pyrrole-2,4-dicarbonitrile has been utilized in various chemical transformations. For instance, the Vilsmeier–Haack reaction with pyrrole and 1-methylpyrrole was modified to enable the direct synthesis of corresponding 2-nitriles. Chlorosulfonyl isocyanate facilitates the synthesis of pyrrole-2,4-dicarbonitrile in a single step, which can be further reduced to pyrrole-2,4-dicarboxaldehyde (Barnett, Anderson & Loader, 1980).
Electrocatalysis and Sensor Applications
Pyrrole derivatives, including those related to 1H-Pyrrole-2,4-dicarbonitrile, are being explored for their applications in electrocatalysis and as sensors. A study on ferrocene-substituted calix[4]pyrrole, which shares structural similarities with 1H-Pyrrole-2,4-dicarbonitrile, showed its potential as an electrochemical sensor for anions, highlighting the significance of CH⋯anion hydrogen bonds (Gale et al., 2001).
Corrosion Inhibition
Research on 1H-Pyrrole-2,5-dione derivatives, closely related to 1H-Pyrrole-2,4-dicarbonitrile, demonstrated their efficiency as organic inhibitors of carbon steel corrosion in hydrochloric acid medium. This study offers insights into the potential of pyrrole derivatives, including 1H-Pyrrole-2,4-dicarbonitrile, as corrosion inhibitors (Zarrouk et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1H-pyrrole-2,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3/c7-2-5-1-6(3-8)9-4-5/h1,4,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQGPAMUUQAEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341810 | |
| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,4-dicarbonitrile | |
CAS RN |
74023-87-3 | |
| Record name | 1H-Pyrrole-2,4-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



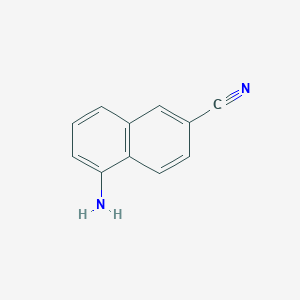

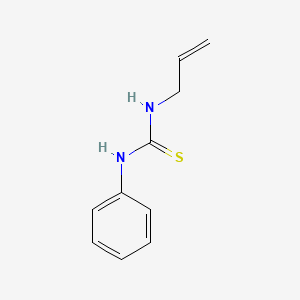
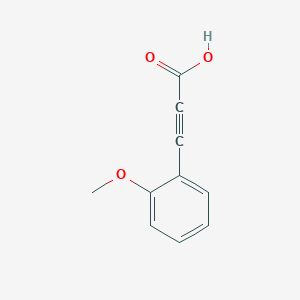
![6-Phenylbenzo[d]thiazol-2-amine](/img/structure/B3056694.png)
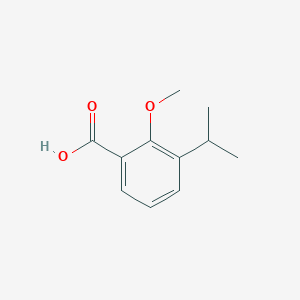
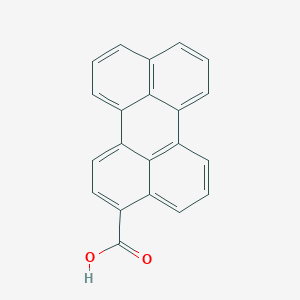
![4-Phenyl-5-(quinolin-8-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3056702.png)
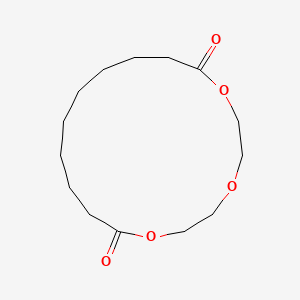

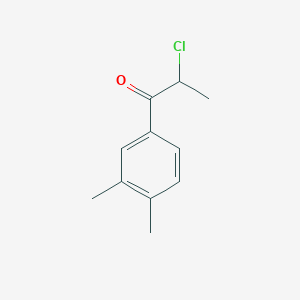
![[4-(3,4-Dimethylphenyl)-2-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]butyl] 2,2-dimethylpropanoate](/img/structure/B3056706.png)
